B1579743 L-PROLINE-N-FMOC (13C5; 15N)

L-PROLINE-N-FMOC (13C5; 15N)

Cat. No.: B1579743
M. Wt: 343.33
Attention: For research use only. Not for human or veterinary use.
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Description

L-PROLINE-N-FMOC (13C5; 15N) is a high-purity, stable isotope-labeled building block essential for advanced scientific research. This compound features uniform labeling with Carbon-13 at all five carbon positions and Nitrogen-15, making it an indispensable tool for structural biology and drug development studies. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables its direct use in standard solid-phase peptide synthesis (SPPS) protocols, facilitating the incorporation of a labeled proline residue into complex peptide sequences . The primary research value of this compound lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating this isotopically labeled proline into peptides and proteins, researchers can perform detailed structural and conformational analysis. The heavy isotopes serve as non-perturbing probes, allowing for the precise determination of protein structure, dynamics, and folding through techniques such as heteronuclear NMR . This is particularly valuable for studying proline-rich regions, which are often found in protein recognition motifs and can adopt distinctive polyproline PPI and PPII helices . Furthermore, stable isotopes like 13C and 15N are critical as metabolic tracers in quantitative proteomics and mass spectrometry-based studies, enabling the tracking and quantification of peptides and proteins in complex biological systems . Proline itself is a unique imino acid whose cyclic side chain imposes significant constraints on polypeptide backbone folding. It is commonly found at the turns and loops of protein structures and is critical for the stability of collagen. The synthesis and utilization of backbone-labeled proline for NMR studies of bioactive peptides, such as oxytocin, have been documented in scientific literature, confirming that such labeling preserves full biological activity while enabling high-resolution structural investigation . This product, L-PROLINE-N-FMOC (13C5; 15N), is presented as a solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

343.33

Purity

98%

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Mass Spectrometry-Based Protein Quantitation
    • L-Proline-N-Fmoc (13C5; 15N) is extensively utilized to synthesize isotope-labeled peptides, which facilitate quantitative proteomic studies. By incorporating these labeled peptides into biological samples, researchers can accurately measure protein expression levels and dynamics in various conditions .
  • Proteomics
    • The compound serves as a critical component in shotgun proteomics, where complex protein mixtures are digested into peptides and analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The isotopic labels enable differentiation between labeled and unlabeled peptides, allowing for precise quantification of protein abundance .
  • Structural Biology
    • In structural biology, L-Proline-N-Fmoc (13C5; 15N) is employed for NMR studies to elucidate protein structures. The incorporation of stable isotopes enhances NMR signal quality, allowing for detailed analysis of molecular interactions and conformational dynamics .
  • Metabolic Labeling
    • This compound can be used for metabolic labeling in cell culture systems. By supplying cells with L-Proline-N-Fmoc (13C5; 15N), researchers can trace the incorporation of proline into newly synthesized proteins, providing insights into metabolic pathways and cellular responses under different conditions .

Data Tables

Application AreaDescription
Mass SpectrometrySynthesis of isotope-labeled peptides for quantification
ProteomicsAnalysis of protein mixtures using LC-MS/MS
Structural BiologyNMR studies to determine protein structures
Metabolic LabelingTracing proline incorporation in cellular processes

Case Studies

  • Quantitative Proteomics Using Isotope Labeling
    • A study demonstrated the application of L-Proline-N-Fmoc (13C5; 15N) in quantifying protein expression changes in response to drug treatment in cancer cells. By comparing labeled versus unlabeled samples, researchers identified significant alterations in key signaling pathways involved in cell proliferation .
  • NMR Analysis of Protein Dynamics
    • Another research project utilized L-Proline-N-Fmoc (13C5; 15N) to investigate the conformational changes of a peptide hormone during receptor binding. The enhanced resolution provided by the isotopic labeling allowed for detailed mapping of interaction sites, contributing to a better understanding of receptor-ligand dynamics .
  • Metabolic Pathway Exploration
    • In a metabolic labeling experiment, cells were cultured with L-Proline-N-Fmoc (13C5; 15N) to trace the incorporation of proline into newly synthesized proteins under stress conditions. The findings revealed altered metabolic fluxes that could inform potential therapeutic targets for metabolic disorders .

Comparison with Similar Compounds

Non-Fmoc Protected, Isotope-Labeled Prolines

Example Compounds :

  • L-Proline-13C5,15N (MW: 121.09 g/mol)
  • L-Proline-15N (MW: 116.12 g/mol)
Parameter L-PROLINE-N-FMOC (13C5; 15N) L-Proline-13C5,15N L-Proline-15N
Isotopic Labels 13C5, 15N 13C5, 15N 15N
Protection Group Fmoc None None
Molecular Weight 343.33 g/mol 121.09 g/mol 116.12 g/mol
Primary Application Peptide synthesis (SPPS) NMR/MS metabolic studies Bio-NMR
Solubility/Reactivity Lower solubility in aqueous media due to Fmoc; base-labile High aqueous solubility; reactive amino group Similar to natural proline

Key Differences :

  • The Fmoc group in L-PROLINE-N-FMOC (13C5; 15N) enables its use in automated peptide synthesis but reduces solubility compared to unprotected analogs.
  • Non-Fmoc prolines are preferred for direct metabolic tracking or structural studies in proteins .

Fmoc-Protected Prolines with Single Isotopic Labels

Example Compound : L-Proline-N-Fmoc (15N)

Parameter L-PROLINE-N-FMOC (13C5; 15N) L-Proline-N-Fmoc (15N)
Isotopic Labels 13C5, 15N 15N
Isotopic Purity 99% for both labels 98% 15N
Application Advantage Dual-label enables multi-dimensional tracking in MS/NMR Limited to nitrogen tracing
Cost Higher (€654.40/0.1g) Lower

Key Differences :

  • Dual labeling in L-PROLINE-N-FMOC (13C5; 15N) allows simultaneous 13C/15N detection, reducing variability in quantitative proteomics (e.g., δ15N ranges ±0.99‰ vs. ±0.13‰ for single labels ).

Structurally Modified Proline Analogues

Example Compound : Fluorinated Proline Derivatives

Parameter L-PROLINE-N-FMOC (13C5; 15N) Fluorinated Proline Analogues
Structural Modification Isotopic labels only; identical to natural proline Fluorine substitution at specific positions
Application Analytical tracking in synthesis Studying protein folding/stability
Reactivity Similar to natural proline (except Fmoc deprotection) Altered ring puckering; impacts collagen stability

Key Differences :

  • Structural analogs are used to perturb biological systems, while isotopic labels in L-PROLINE-N-FMOC (13C5; 15N) preserve native function for accurate tracing .

Proline Cocrystals in Pharmaceuticals

Example Compound : Ezetimibe-L-Proline Cocrystal

Parameter L-PROLINE-N-FMOC (13C5; 15N) Ezetimibe-L-Proline Cocrystal
Role of Proline Building block for peptides Enhances drug solubility/bioavailability
Reactivity Base-labile Fmoc group Higher electrophilicity (ω = 2.21 eV vs. 2.65 eV for APIs)
Analytical Utility Quantification via isotopic labels Improved physicochemical properties for drug delivery

Key Differences :

  • Cocrystals leverage proline’s hydrogen-bonding capacity for drug formulation, whereas L-PROLINE-N-FMOC (13C5; 15N) is a synthetic tool .

Research Findings and Implications

  • Dual Isotopic Labeling : The 13C5/15N combination in L-PROLINE-N-FMOC provides unmatched precision in tracking peptide incorporation and degradation, critical for drug development .
  • Reactivity Considerations : The Fmoc group’s base sensitivity necessitates careful handling during SPPS, unlike unprotected prolines used in metabolic studies .
  • Cost vs. Utility : While dual-labeled compounds are expensive, their utility in high-resolution studies justifies the cost compared to single-labeled analogs .

Preparation Methods

Isotopic Labeling of L-Proline Backbone

The starting point for the synthesis is L-proline labeled with $$^{13}C_5$$ and $$^{15}N$$ isotopes. The isotopic labeling is typically achieved via biosynthetic or chemical methods that introduce these isotopes into the proline backbone. One well-documented approach uses chiral auxiliaries such as Oppolzer's sultam to control stereochemistry during the synthesis of isotopically labeled proline derivatives.

Key points:

  • The isotopic labeling must preserve the stereochemistry of L-proline.
  • The labeled proline is used as a building block for further chemical modification.
  • The isotopically labeled proline has been successfully incorporated into biologically active peptides such as oxytocin, confirming the synthetic method's reliability.

The critical step in preparing L-PROLINE-N-FMOC (13C5; 15N) is the selective introduction of the Fmoc protecting group on the proline nitrogen. This step requires careful reaction conditions due to the sensitivity of the Fmoc group to basic conditions and the need to avoid racemization.

Methodology:

  • After obtaining the isotopically labeled L-proline, the amino group is protected with the Fmoc group.
  • A notable advanced method involves temporary complexation with copper(II) ions to selectively block other reactive sites, allowing the Fmoc group to be installed specifically on the proline nitrogen.
  • The copper(II) complexation forms a dimeric complex with two carboxylic acids and two α-amino groups, temporarily masking the primary amino groups.
  • The carboxylic acid at the C2 position is protected with a tert-butyl group to prevent undesired complexation.
  • Fmoc protection reagents such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) are used to introduce the Fmoc group.
  • After Fmoc installation, the copper complex is dissociated by strong chelating agents to release the protected amino acid.

Purification and Characterization

Post-synthesis, the compound is purified typically by chromatographic techniques such as flash chromatography using hexane/ethyl acetate gradients. The purified L-PROLINE-N-FMOC (13C5; 15N) is stored at low temperatures (e.g., −20 °C) to maintain stability.

Analytical methods used to confirm the structure and isotopic incorporation include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{15}N$$ NMR confirm the chemical structure and isotopic labeling.
  • Mass spectrometry: Confirms molecular weight and isotopic enrichment.
  • Infrared (IR) and Ultraviolet-visible (UV-vis) spectroscopy: Characterize functional groups and purity.

Summary Table of Preparation Steps

Step Number Process Description Key Reagents/Conditions Purpose/Outcome
1 Isotopic labeling of L-proline Oppolzer's sultam chiral auxiliary, isotope sources $$^{13}C$$, $$^{15}N$$ Obtain stereochemically pure $$^{13}C_5, ^{15}N$$-L-proline
2 Protection of proline nitrogen with Fmoc Cu(II) complexation, tert-butyl protection of C2 acid, Fmoc-Cl or Fmoc-OSu, chelating agents Selective Fmoc protection on nitrogen without racemization
3 Purification Flash chromatography (hexane/EtOAc gradient), low temperature storage High purity compound (>98%)
4 Characterization NMR ($$^{1}H$$, $$^{13}C$$, $$^{15}N$$), MS, IR, UV-vis Confirmation of structure and isotopic enrichment

Q & A

Q. How is L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) utilized in peptide synthesis for quantitative proteomics?

This compound serves as a stable isotope-labeled building block for synthesizing peptides with distinct mass signatures, enabling precise quantification via mass spectrometry (MS). The ¹³C₅ and ¹⁵N labels ensure minimal natural isotopic overlap, improving signal-to-noise ratios in MS-based workflows. Researchers should optimize coupling efficiency during solid-phase synthesis by monitoring Fmoc deprotection steps (e.g., using piperidine) and verifying label retention through LC-MS/MS analysis .

Q. What experimental protocols are recommended for preparing L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) stock solutions to ensure stability?

Dissolve the compound in anhydrous dimethylformamide (DMF) at concentrations ≤100 mM. Store aliquots at -20°C in airtight, light-protected vials to prevent degradation. Pre-chill solvents to minimize racemization during peptide chain elongation. Regular NMR or HPLC validation of stock purity is advised, as moisture or light exposure can hydrolyze the Fmoc group .

Q. How does isotopic enrichment (e.g., 99% ¹³C₅ and ¹⁵N) impact data interpretation in metabolic flux analysis?

High isotopic purity reduces background noise in tracer studies. For example, in ¹³C metabolic flux analysis, researchers can track proline incorporation into collagen or stress-response proteins without interference from natural abundance isotopes. Calibrate MS instruments using unlabeled standards to account for baseline isotopic distributions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the Fmoc group during solid-phase peptide synthesis with L-PROLINE-N-FMOC (¹³C₅; ¹⁵N)?

Steric effects can reduce coupling efficiency, particularly in proline-rich sequences. Use microwave-assisted synthesis or elevated temperatures (40–50°C) to enhance reaction kinetics. Alternatively, employ coupling reagents like HATU/Oxyma Pure, which improve activation of sterically hindered residues. Post-synthesis, validate peptide integrity via MALDI-TOF MS and circular dichroism (CD) spectroscopy to confirm secondary structure retention .

Q. How can researchers resolve discrepancies in DNP-enhanced ²H–¹³C solid-state NMR spectra when using high concentrations of L-PROLINE-N-FMOC (¹³C₅; ¹⁵N)?

High concentrations (e.g., 1.25 M) may induce aggregation, distorting polarization transfer efficiency. To address this:

  • Optimize solvent composition (e.g., d8-glycerol/D₂O ratios) to improve solubility.
  • Validate polarization levels using field-swept DNP enhancement profiles.
  • Compare results with lower-concentration controls to distinguish concentration-dependent artifacts from true structural dynamics .

Q. What are the implications of isotopic impurity (e.g., <99% enrichment) in cross-validation studies between NMR and MS datasets?

Contaminants (e.g., unlabeled proline) can introduce false positives in MS quantitation or split NMR signals. Implement orthogonal validation:

  • Use high-resolution MS (HRMS) to detect isotopic impurities.
  • Apply ¹H-¹³C HSQC NMR to verify label incorporation at specific carbons.
  • Statistically model impurity thresholds using tools like IsoCor to correct for natural isotope effects .

Q. How should researchers design isotopic dilution assays to quantify proline turnover rates in plant stress responses?

  • Administer labeled L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) via foliar uptake or hydroponic systems.
  • Collect time-series samples and extract free amino acids.
  • Derivatize with ACCQ-Tag or FMOC-Cl for UPLC-MS/MS analysis.
  • Normalize data to internal standards (e.g., D7-glucose) and calculate turnover kinetics using compartmental modeling software like INCA .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing contradictory data from isotope-assisted protein folding studies?

Apply Bayesian inference to reconcile discrepancies between NMR-derived kinetic folding rates and MS-based abundance measurements. For example, use Stan or PyMC3 to model posterior distributions of folding intermediates, incorporating priors from isotopic labeling efficiency and instrument error rates .

Q. How to document computational workflows when integrating L-PROLINE-N-FMOC (¹³C₅; ¹⁵N) data into molecular dynamics simulations?

  • Record software versions (e.g., GROMACS, AMBER), force field parameters, and isotopic mass adjustments.
  • Deposit raw trajectories in repositories like Zenodo with DOIs.
  • Use Jupyter notebooks or R Markdown to automate reproducibility checks, citing FAIR data principles .

Tables

Table 1. Isotopic Labeling Parameters for Proline in Proteomics

IsotopeMass Difference (Da)Enrichment (%)Key Applications
¹³C₅+5.0>99Metabolic flux, NMR
¹⁵N+1.0>99MS quantitation
Source: Adapted from isotopic amino acid tables

Table 2. Troubleshooting Common Experimental Issues

IssueCauseSolution
Low MS signalIncomplete Fmoc deprotectionOptimize piperidine exposure time (2 × 10 min)
NMR peak splittingIsotopic impuritiesPre-purify via reverse-phase HPLC
Aggregation in DNP-NMRHigh concentrationDilute to ≤0.5 M; use cryoprotectants

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